molecular formula C19H21F3N4O B4914099 [5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone

[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone

Cat. No.: B4914099
M. Wt: 378.4 g/mol
InChI Key: ILUXNGJXSOGJTF-UHFFFAOYSA-N
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Description

[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone is a synthetic compound known for its selective antagonistic activity on estrogen receptor beta (ERβ). This compound is widely used in scientific research to study the function of ERβ and its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, which provides the 3,5-diarylated-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted reactions and other advanced techniques can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone undergoes various chemical reactions, including:

    Substitution Reactions: Common reagents include halides and nucleophiles.

    Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids.

    Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.

    Reduction: Typically uses hydrogen gas with a metal catalyst or hydride donors like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura cross-coupling reaction yields diarylated pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

[5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The compound acts as a selective antagonist of ERβ, exhibiting 36-fold selectivity over ERα. It binds to the ERβ receptor, inhibiting its activity and thereby modulating the expression of genes regulated by this receptor. This selective antagonism is crucial for studying the distinct roles of ERβ in various biological processes and diseases .

Comparison with Similar Compounds

Similar Compounds

  • Propylpyrazoletriol (PPT)
  • Methylpiperidinopyrazole (MPP)
  • (R,R)-Tetrahydrochrysene (R,R-THC)
  • Diarylpropionitrile (DPN)
  • Prinaberel (ERB-041)

Uniqueness

Compared to similar compounds, [5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone stands out due to its high selectivity for ERβ and its silent antagonistic activity. This makes it a valuable tool for dissecting the specific functions of ERβ without cross-reactivity with ERα .

Properties

IUPAC Name

[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O/c20-19(21,22)16-11-14(13-7-3-1-4-8-13)23-17-12-15(24-26(16)17)18(27)25-9-5-2-6-10-25/h1,3-4,7-8,12,14,16,23H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUXNGJXSOGJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN3C(CC(NC3=C2)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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